molecular formula C10H17N3O2S2 B6894914 N-methyl-1-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanesulfonamide

N-methyl-1-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanesulfonamide

Cat. No.: B6894914
M. Wt: 275.4 g/mol
InChI Key: REKARGBHCVJFFZ-UHFFFAOYSA-N
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Description

N-methyl-1-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanesulfonamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a methanesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

N-methyl-1-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S2/c1-11-17(14,15)8-9-3-2-5-13(9)7-10-12-4-6-16-10/h4,6,9,11H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKARGBHCVJFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCN1CC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.

    Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using a suitable linker, such as a methylene group, under basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and pyrrolidine rings.

    Reduction: Reduced forms of the compound, potentially leading to the opening of the thiazole ring.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-methyl-1-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It may interfere with key biochemical pathways, such as DNA synthesis or protein function, leading to the inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-methyl-1-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds.

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